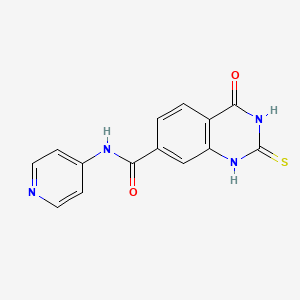

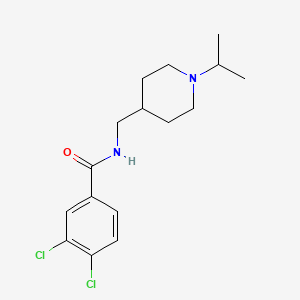

![molecular formula C15H21NO4S B2671576 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396772-17-0](/img/structure/B2671576.png)

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound. It’s structurally related to the organic compound 2-Hydroxy-4-(methylthio)butyric acid, which has the structural formula CH3SCH2CH2CH(OH)CO2H . This molecule is a α-hydroxy carboxylic acid and a thioether .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 2-Hydroxy-4-(methylthio)butyric acid is produced commercially in racemic form from acrolein by conjugate addition of methanethiol followed by formation and hydrolysis of a cyanohydrin .Chemical Reactions Analysis

Organosulfides, such as this compound, can react with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents. These reactions can generate heat and in many cases hydrogen gas .Scientific Research Applications

Hydrolysis and Metabolism Studies

Hydrolysis of parabens, compounds structurally similar to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, by skin microsomes and cytosol from human and minipigs has been studied to understand dermal absorption and potential toxicity. The research found parabens are hydrolysed by carboxylesterases to 4-hydroxybenzoic acid, with implications for assessing dermal absorption and hydrolysis in pharmacological and cosmetic contexts (Jewell et al., 2007).

Organic Synthesis and Chemical Transformations

In organic chemistry, the thermal decomposition of related compounds, such as N,O-Diacyl-N-t-butylhydroxylamines, has been explored. This research contributes to the understanding of reaction mechanisms and the synthesis of novel organic compounds, potentially impacting materials science and pharmaceutical development (Uchida et al., 1981).

Antioxidant Properties

Studies on butylated hydroxytoluene (BHT), a compound with a similar role as an antioxidant, highlight its ability to scavenge free radicals in chemical and biological systems. This research indicates the potential of structurally similar compounds for use as antioxidants in food, pharmaceuticals, and cosmetic products (Soares et al., 2003).

Neuroprotective Effects

The neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage in SH-SY5Y cells have been investigated, showcasing the potential of similar compounds for therapeutic applications in neurodegenerative diseases. This research provides insights into mechanisms of neuroprotection and the development of novel neuroprotective agents (Cai et al., 2016).

properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-15(18,7-8-21-2)10-16-14(17)13-9-19-11-5-3-4-6-12(11)20-13/h3-6,13,18H,7-10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFAUCLKPNMVTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1COC2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

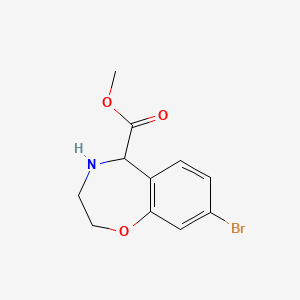

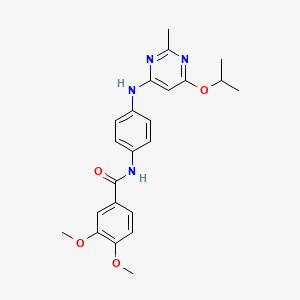

![3,5-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2671498.png)

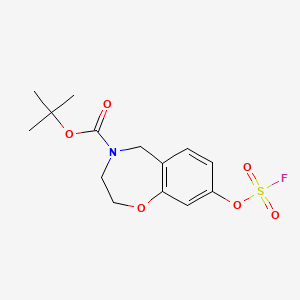

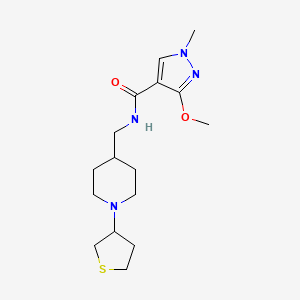

![(2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2671500.png)

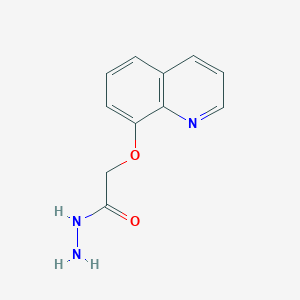

![4-bromo-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671506.png)

![ethyl 4-({[({1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetyl}amino)benzoate](/img/structure/B2671508.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2671509.png)

amine](/img/structure/B2671510.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)